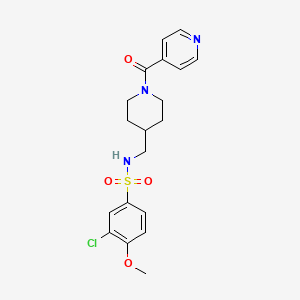

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a chemical that likely contains a benzenesulfonamide moiety with additional substituents that include a chloro group, a methoxy group, and a piperidinylmethyl group attached to an isonicotinoyl fragment. While the specific papers provided do not directly discuss this compound, they do provide insight into the reactivity and structural characteristics of related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of chlorinating reagents. For instance, N-chloro-N-methoxybenzenesulfonamide has been prepared as a chlorinating agent and used to chlorinate a variety of substrates including phenols and anisoles, which suggests that similar methods could potentially be applied to synthesize the chloro and methoxy substituents of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray analysis, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule. For example, the structures of 3-chloro-ONN-4′-methylazoxybenzene and 4-methoxy-ONN-4′-methylazoxybenzene have been determined, indicating that such analyses could provide detailed information about the bond lengths, angles, and overall geometry of the target compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, with chlorinated products being obtained in good to high yields. This suggests that the target compound may also participate in various chemical reactions, particularly those involving electrophilic aromatic substitution where the chloro and methoxy groups could direct further substitution .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the target compound, the properties of related compounds can be inferred. For example, the presence of a benzenesulfonamide group is likely to influence the solubility, acidity, and stability of the compound. The chloro and methoxy substituents will affect the compound's electron distribution and reactivity, potentially making it more reactive towards nucleophilic agents .

Scientific Research Applications

Synthesis and Chemical Characterization

Compounds related to 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide have been synthesized for various applications, including the exploration of their anti-HIV and antifungal activities. A study by Zareef et al. (2007) describes the preparation of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, characterized by physical, microanalytical, and spectral data, indicating their potential in medicinal chemistry (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Another example includes the work of Pu et al. (2016), who developed a simple and reactive chlorinating reagent, N-chloro-N-methoxybenzenesulfonamide, showcasing the compound's versatility in chlorinating a variety of organic substrates. This highlights its utility in organic synthesis and chemical research (Xiao-Qiu Pu, Qingwei Li, Zehai Lu, & Xianjin Yang, 2016).

Biological Activities and Applications

The research has also explored the biological activities of compounds structurally related to 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide. One study on a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups showed promising properties for photodynamic therapy in cancer treatment, highlighting the compound's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Moreover, the synthesis of dibenzenesulfonamides has been investigated for their anticancer effects by inducing apoptosis and autophagy pathways, as well as their inhibitory effects on carbonic anhydrase isoenzymes, providing insights into their therapeutic potential (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

properties

IUPAC Name |

3-chloro-4-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4S/c1-27-18-3-2-16(12-17(18)20)28(25,26)22-13-14-6-10-23(11-7-14)19(24)15-4-8-21-9-5-15/h2-5,8-9,12,14,22H,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNMQCQUHQEVDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2524694.png)

![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)